

Introduction: The Versatility of a Core Benzamidine Scaffold

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Hydroxy-benzamidine

CAS No.: 15535-98-5

Cat. No.: B098453

[Get Quote](#)

4-Hydroxybenzamidine, also known as p-hydroxybenzamidine or 4-amidinophenol, is a versatile organic compound that has garnered significant attention within the scientific community.[1] Its structure, featuring a benzene ring substituted with both a hydroxyl (-OH) and an amidine (-C(NH)NH₂) group, underpins its utility in diverse biochemical and medicinal chemistry applications.[1] While structurally simple, this arrangement of functional groups confers a unique combination of reactivity, solubility, and binding capabilities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-hydroxybenzamidine's chemical properties, its primary role as a serine protease inhibitor, and its practical applications in the laboratory.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's properties is fundamental to its effective application. 4-Hydroxybenzamidine is typically supplied as a hydrochloride salt (4-Hydroxybenzamidine HCl) to improve its stability and water solubility.[2][3][4]

Structural Characteristics

The IUPAC name for this compound is 4-hydroxybenzenecarboximidamide.[1] The key features of its structure are:

- The Benzene Ring: Provides a rigid scaffold for the functional groups.
- The Amidine Group: This is the primary functional group responsible for its most notable biological activity. At physiological pH, the amidine group is protonated, carrying a positive charge. This allows it to mimic the side chains of arginine and lysine, two key amino acids recognized by many enzymes.
- The Hydroxyl Group: Located at the para position, the hydroxyl group enhances the molecule's aqueous solubility and provides a potential site for further chemical modification or hydrogen bonding interactions with target molecules.^[2]

Caption: Chemical structure of 4-Hydroxybenzamidinium.

Physicochemical Data

The properties of 4-Hydroxybenzamidinium and its more common hydrochloride salt are summarized below. These values are critical for preparing solutions, designing experiments, and predicting behavior in various solvent systems.

Property	Value (4-Hydroxybenzamidinium)	Value (4-Hydroxybenzamidinium HCl)	Reference(s)
Molecular Formula	C ₇ H ₈ N ₂ O	C ₇ H ₉ ClN ₂ O	[1],[4]
Molecular Weight	136.15 g/mol	172.61 g/mol	[1],[4]
Appearance	Crystalline Powder	White to Pale Beige Solid	[1],[3]
Melting Point	Not readily available	223-226 °C	[3],[4]
Solubility	Moderately soluble	Soluble in water; slightly in methanol	[3]
pKa (Predicted)	~8.6 (for the amidinium ion)	Not applicable	[5]
Topological Polar Surface Area	70.1 Å ²	Not applicable	[1]

Part 2: Mechanism of Action as a Serine Protease Inhibitor

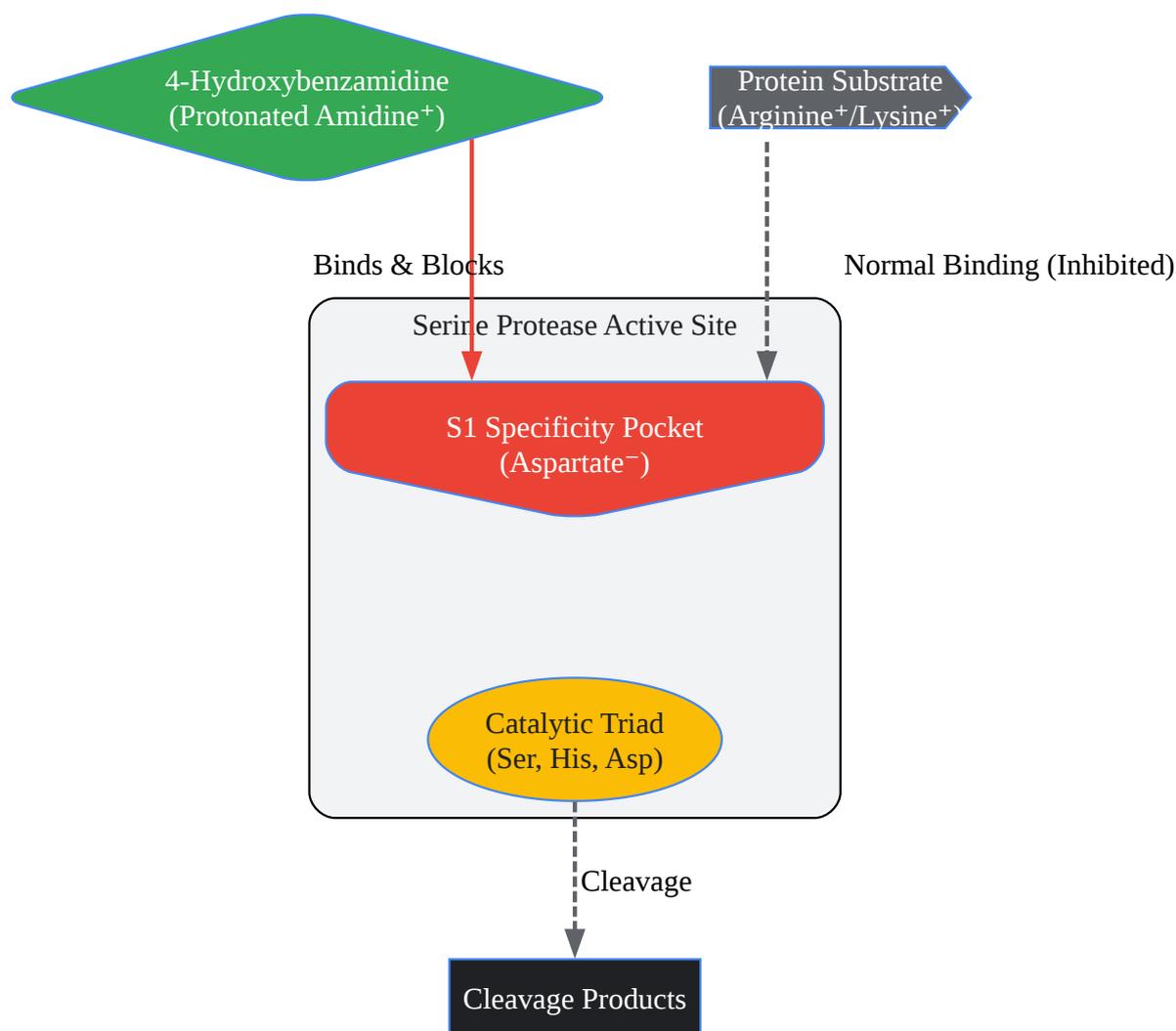
The primary and most significant application of 4-hydroxybenzamidinium in research is as a competitive, reversible inhibitor of serine proteases.^{[2][6]}

The Serine Protease Family

Serine proteases are a large class of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad of serine, histidine, and aspartate in their active site.^[7] Many serine proteases, such as trypsin, thrombin, and plasmin, exhibit high specificity, preferentially cleaving after basic amino acid residues like lysine or arginine.^[8] This specificity is determined by the nature of a binding cleft adjacent to the active site, known as the S1 specificity pocket, which for trypsin-like proteases contains a negatively charged aspartate residue at its base.

Inhibition by Mimicry

4-Hydroxybenzamidinium functions through molecular mimicry. The positively charged amidinium group is structurally analogous to the guanidinium group of arginine and the protonated amine of lysine. This allows it to bind with high affinity to the negatively charged S1 pocket of trypsin-like serine proteases, effectively blocking the entry of the natural substrate.^[8] This interaction is primarily electrostatic and is reversible.^[6]



[Click to download full resolution via product page](#)

Caption: Mechanism of 4-Hydroxybenzamidinium as a competitive inhibitor.

The binding affinity can be influenced by substituents on the benzamidinium ring. For enzymes like plasmin and complement C1s, both electron-donating properties and hydrophobicity of the substituent affect binding, whereas for thrombin, hydrophobicity is the dominant factor.[8] This highlights the nuanced interactions that govern inhibitor potency across different members of the serine protease family.

Part 3: Key Applications in Research and Development

The inhibitory action of 4-hydroxybenzamidinium translates into several critical laboratory and preclinical applications.

Protease Inhibition in Protein Purification

During cell lysis for protein extraction, endogenous proteases are released, which can rapidly degrade the target protein. Adding a cocktail of protease inhibitors to the lysis buffer is standard practice. 4-Hydroxybenzamidinium (as the HCl salt) is a common component of these cocktails, typically used at a working concentration of around 1 mM to inhibit serine protease activity.^[6]

Causality Behind Use:

- **Broad-Spectrum (within class):** It inhibits a range of common trypsin-like serine proteases.^[6]
- **Reversibility:** As a reversible inhibitor, its effects can be removed during downstream purification steps like dialysis, which is advantageous over irreversible inhibitors like PMSF.^[6]
- **Solubility:** The hydrochloride form is water-soluble, making it easy to incorporate into aqueous lysis buffers.^[3]

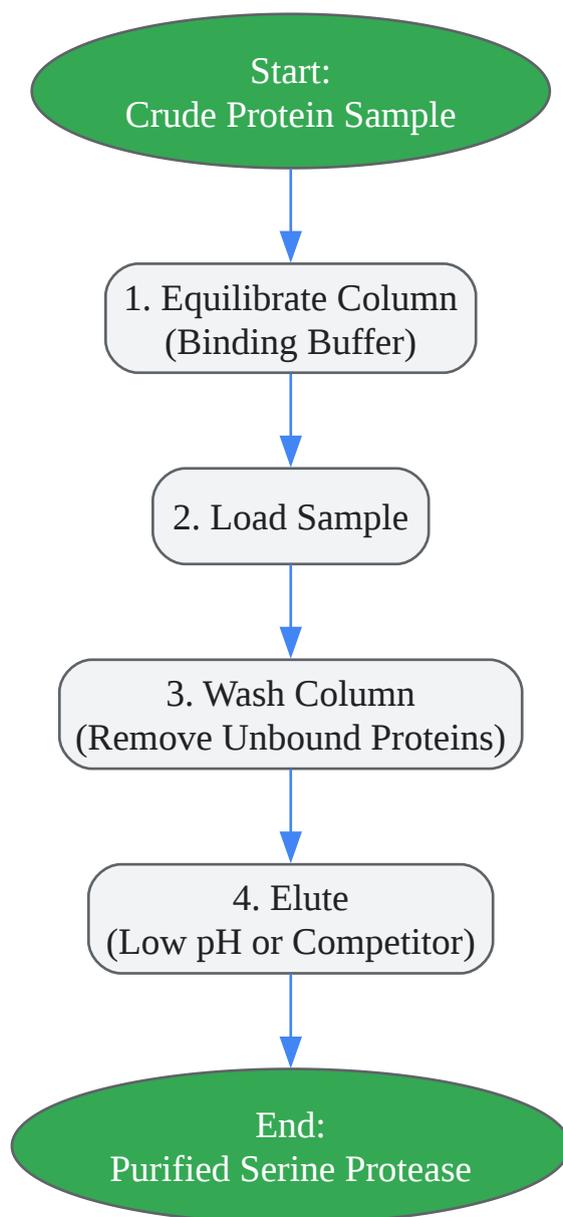
Affinity Chromatography

The specific binding to serine proteases makes benzamidinium derivatives excellent ligands for affinity chromatography. In this application, p-aminobenzamidinium is covalently attached to a solid support matrix, such as Sepharose beads.^[9]

This technique can be used in two ways:

- **Purification of Serine Proteases:** A crude cell lysate containing a target serine protease is passed over the column. The protease binds specifically to the immobilized benzamidinium, while other proteins wash through. The purified protease is then eluted by changing the buffer conditions (e.g., lowering the pH or adding a high concentration of a competing soluble inhibitor).

- **Removal of Contaminating Proteases:** In recombinant protein production, proteases like thrombin are often used to cleave purification tags. A benzamidine affinity column provides a highly effective method to specifically remove the thrombin from the final purified protein product.



[Click to download full resolution via product page](#)

Caption: Workflow for serine protease purification via benzamidine affinity chromatography.

Intermediate in Chemical Synthesis

4-Hydroxybenzamidinium serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications to develop novel therapeutic agents. For instance, derivatives of 4-hydroxybenzamide (a related compound) have been explored as histone deacetylase (HDAC) inhibitors and for other therapeutic applications.^[10]^[11] The core structure is also found in intermediates used to synthesize drugs like febricitin.^[12]

Part 4: Experimental Protocols and Methodologies

Protocol 1: Preparation of a 100 mM Stock Solution of 4-Hydroxybenzamidinium HCl

Rationale: Preparing a concentrated, stable stock solution is essential for accurate and repeatable use in daily experiments. The hydrochloride salt is used for its enhanced solubility in aqueous buffers.

Materials:

- 4-Hydroxybenzamidinium hydrochloride (MW: 172.61 g/mol)
- High-purity water (e.g., Milli-Q or equivalent)
- Calibrated balance
- Sterile conical tube (15 mL or 50 mL)
- Vortex mixer

Procedure:

- Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass: $\text{Mass} = 172.61 \text{ g/mol} \times 0.1 \text{ mol/L} \times 0.010 \text{ L} = 0.17261 \text{ g}$ (or 172.6 mg).
- Weighing: Accurately weigh out 172.6 mg of 4-hydroxybenzamidinium HCl and transfer it to the conical tube.
- Dissolution: Add approximately 8 mL of high-purity water to the tube.

- **Mixing:** Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear and colorless.
- **Final Volume:** Adjust the final volume to exactly 10 mL with high-purity water.
- **Storage:** Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution is sensitive to oxidation, and fresh preparation is recommended for critical applications.[6]

Protocol 2: General Use for Protease Inhibition in Cell Lysates

Rationale: To prevent the degradation of a target protein by endogenous serine proteases immediately following cell lysis.

Procedure:

- Prepare your chosen lysis buffer (e.g., RIPA, Tris-HCl with detergents). Keep it on ice.
- Just before use, thaw an aliquot of the 100 mM 4-hydroxybenzamidinium HCl stock solution.
- Add the stock solution to the lysis buffer to achieve a final concentration of 1 mM.
 - Example: For 10 mL of lysis buffer, add 100 µL of the 100 mM stock solution (a 1:100 dilution).
- Mix the buffer gently but thoroughly.
- Proceed immediately with the cell lysis protocol.

Self-Validation: The effectiveness of protease inhibition can be validated by running a time-course experiment. Incubate the lysate at 4°C or room temperature and take samples at different time points (e.g., 0, 1, 4, and 24 hours). Analyze the samples by SDS-PAGE and Western blot for the target protein. A stable band intensity over time indicates effective inhibition.

Conclusion

4-Hydroxybenzamidinium is more than a simple chemical reagent; it is a powerful tool for researchers in biochemistry and drug discovery. Its ability to act as a potent, reversible inhibitor of serine proteases makes it indispensable for protecting protein integrity during purification and for the specific isolation of these enzymes via affinity chromatography. Its foundational structure continues to serve as a scaffold for the development of novel therapeutics. By understanding its chemical properties and the mechanistic basis of its function, scientists can leverage 4-hydroxybenzamidinium to ensure the integrity of their experiments and advance their research goals.

References

- p-Hydroxybenzamide. ChemBK. [\[Link\]](#)
- 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. ChemBeq. [\[Link\]](#)
- 4-Hydroxybenzamide One. Chongqing Chemdad Co., Ltd. [\[Link\]](#)
- 4-Hydroxybenzoic acid hydrazide | C₇H₈N₂O₂ | CID 1742. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- Meta-benzamidinium derivatives as serine protease inhibitors.
- Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed, National Center for Biotechnology Information. [\[Link\]](#)
- Discovery of Hydroxyamidinium Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Institutes of Health (NIH). [\[Link\]](#)
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [\[Link\]](#)
- **4-Hydroxy-benzamidinium** | C₇H₈N₂O | CID 217125. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- 4-Hydroxybenzamide | C₇H₇NO₂ | CID 65052. PubChem, National Center for Biotechnology Information. [\[Link\]](#)

- 4-hydroxybenzamide drug derivatives.
- Inhibition of four human serine proteases by substituted benzamidines. PubMed, National Center for Biotechnology Information. [[Link](#)]
- Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. PubMed, National Center for Biotechnology Information. [[Link](#)]
- A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. National Institutes of Health (NIH). [[Link](#)]
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [[Link](#)]
- Drug discovery: McMaster researchers find new antibiotic. YouTube. [[Link](#)]
- **4-hydroxy-benzamidine** (C7H8N2O). PubChemLite. [[Link](#)]
- Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-Hydroxy-benzamidine | C7H8N2O | CID 217125 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. chemimpex.com \[chemimpex.com\]](#)
- [3. 4-Hydroxybenzamidine hydrochloride | 38148-63-9 \[chemicalbook.com\]](#)
- [4. 4-Hydroxybenzamidine Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific \[fishersci.ca\]](#)
- [5. 4-Hydroxybenzamide One Chongqing Chemdad Co. , Ltd \[chemdad.com\]](#)

- [6. researchgate.net \[researchgate.net\]](#)
- [7. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents \[patents.google.com\]](#)
- [8. Inhibition of four human serine proteases by substituted benzamidines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. 4-Hydroxybenzamide | 619-57-8 \[chemicalbook.com\]](#)
- [11. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-\(3-phenylpropanamido\)benzamide \(HPPB\) derivatives as novel histone deacetylase inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. 4-Hydroxythiobenzamide | 25984-63-8 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Introduction: The Versatility of a Core Benzamidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098453#4-hydroxy-benzamidine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b098453#4-hydroxy-benzamidine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com